2-Bromo-1-phenylhexane-1,5-dione
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Overview
Description
2-Bromo-1-phenylhexane-1,5-dione is an organic compound that belongs to the class of brominated ketones. This compound is characterized by the presence of a bromine atom attached to the second carbon of a hexane chain, which also contains a phenyl group and two ketone functionalities at the first and fifth positions. The molecular formula of this compound is C12H13BrO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-phenylhexane-1,5-dione can be achieved through various methods. One common approach involves the bromination of 1-phenylhexane-1,5-dione using bromine in the presence of a suitable solvent such as acetic acid. The reaction typically proceeds at room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-phenylhexane-1,5-dione undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of 2-hydroxy-1-phenylhexane-1,5-dione or 2-amino-1-phenylhexane-1,5-dione.
Reduction: Formation of 2-bromo-1-phenylhexane-1,5-diol.
Oxidation: Formation of phenolic derivatives of the phenyl group.
Scientific Research Applications
2-Bromo-1-phenylhexane-1,5-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-phenylhexane-1,5-dione involves its interaction with various molecular targets. The bromine atom can act as an electrophile, facilitating nucleophilic substitution reactions. The ketone groups can participate in redox reactions, altering the compound’s reactivity and interactions with biological molecules. The phenyl group can engage in π-π interactions, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
2-Bromo-1-phenylhexane-1,5-dione can be compared with other brominated ketones such as:
2-Bromo-1-phenylpentane-1,5-dione: Similar structure but with a shorter carbon chain.
2-Bromo-1-phenylheptane-1,5-dione: Similar structure but with a longer carbon chain.
2-Chloro-1-phenylhexane-1,5-dione: Similar structure but with a chlorine atom instead of bromine.
Properties
CAS No. |
91873-57-3 |
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Molecular Formula |
C12H13BrO2 |
Molecular Weight |
269.13 g/mol |
IUPAC Name |
2-bromo-1-phenylhexane-1,5-dione |
InChI |
InChI=1S/C12H13BrO2/c1-9(14)7-8-11(13)12(15)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
OMXBPCNNNQBSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)C1=CC=CC=C1)Br |
Origin of Product |
United States |
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